[2-(Piperazin-1-yl)pyridin-3-yl]methanamine
CAS No.: 771580-77-9
Cat. No.: VC3383975
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine - 771580-77-9](/images/structure/VC3383975.png)
Specification
CAS No. | 771580-77-9 |
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Molecular Formula | C10H16N4 |
Molecular Weight | 192.26 g/mol |
IUPAC Name | (2-piperazin-1-ylpyridin-3-yl)methanamine |
Standard InChI | InChI=1S/C10H16N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-8,11H2 |
Standard InChI Key | NPBXUHDRQDCADB-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=C(C=CC=N2)CN |
Canonical SMILES | C1CN(CCN1)C2=C(C=CC=N2)CN |
Introduction
Chemical Structure and Properties
[2-(Piperazin-1-yl)pyridin-3-yl]methanamine consists of a pyridine ring with a piperazine moiety attached at position 2 and a methanamine (methylamine) group at position 3. This arrangement creates a nitrogen-rich molecule with multiple potential binding sites, allowing for diverse interactions with biological targets.
Physical and Chemical Characteristics
Based on structural analysis and comparison with similar compounds, the following properties can be established:
Property | Value |
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Molecular Formula | C10H16N4 |
Molecular Weight | 192.26 g/mol |
Appearance | Crystalline solid (typical for similar structures) |
Solubility | Moderate to high in polar organic solvents |
Hydrogen Bond Donors | 2 (primary amine) |
Hydrogen Bond Acceptors | 4 (nitrogen atoms) |
Structural Features | Pyridine ring, piperazine ring, primary amine |
The compound features multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the primary amine group can function as both a hydrogen bond donor and acceptor. These characteristics are important for its potential biological interactions and pharmacological properties.
Structural Similarities to Related Compounds
The structure shares significant similarities with (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine, differing only in the position of the piperazine attachment (position 2 versus position 6) and the absence of a methyl group. These subtle structural differences can significantly impact biological activity and pharmacokinetic properties, highlighting the importance of precise structural characterization in medicinal chemistry research.
Synthesis Methods and Approaches
The synthesis of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine typically involves multiple reaction steps and careful consideration of reaction conditions to ensure high yield and purity.
General Synthetic Routes
Similar to related compounds, the synthesis likely involves the formation of key intermediates and subsequent coupling reactions. Based on synthetic methods for structurally similar compounds, the following general approach can be inferred:
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Preparation of the appropriately substituted pyridine core
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Introduction of the piperazine moiety through nucleophilic aromatic substitution
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Functionalization to introduce the methanamine group
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Purification and isolation of the final product
Reaction Conditions and Considerations
The reaction conditions for synthesizing this type of compound typically require:
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Temperature control: Reactions are often conducted between 0-25°C to minimize side reactions
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Solvent selection: Dichloromethane or toluene are commonly used for similar structures
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Base addition: Tertiary amines such as triethylamine, N-methyl-morpholine, or pyridine serve as bases to facilitate reactions
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Purification techniques: Recrystallization or column chromatography may be necessary for obtaining high-purity product
The synthesis pathway must carefully consider protecting groups and reaction sequence to avoid unwanted side reactions due to the presence of multiple reactive nitrogen centers in the molecule.
Biological Activity and Medicinal Chemistry Applications
Structure-Activity Relationships
The biological activity of this compound class strongly depends on specific structural features:
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The piperazine ring: Crucial for binding to various receptors and enzymes
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The pyridine core: Provides rigidity and specific spatial arrangement of functional groups
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The methanamine group: Offers additional hydrogen bonding capability and potential for further derivatization
The position of substituents on both the pyridine and piperazine rings significantly impacts biological activity. This allows for targeted modifications to enhance affinity for specific biological targets or improve pharmacokinetic properties.
Comparison with Structural Analogs
Compound | Structural Differences | Potential Biological Activity |
---|---|---|
[2-(Piperazin-1-yl)pyridin-3-yl]methanamine | Base structure | Potential for CNS activity and antimicrobial properties |
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine | Methyl at position 2, piperazine at position 6 | Enhanced potential for CNS disorders treatment |
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine | Additional 2-methylphenyl on piperazine | Increased lipophilicity, potential receptor selectivity |
These structural variations highlight the versatility of the core scaffold and its potential for developing compounds with targeted biological activities.
Research Methodologies and Analytical Techniques
Structural Characterization
Complete characterization of [2-(Piperazin-1-yl)pyridin-3-yl]methanamine typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared spectroscopy for identification of functional groups
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X-ray crystallography for definitive three-dimensional structural elucidation
These techniques provide comprehensive structural information essential for structure-activity relationship studies and rational drug design.
Biological Activity Assessment
Evaluation of biological activity typically includes:
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In vitro receptor binding assays to determine affinity for specific targets
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Enzyme inhibition studies to assess potency and mechanism of action
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Cell-based assays to evaluate effects on cellular function
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Structure-activity relationship (SAR) studies to identify critical structural features
These systematic approaches help identify the most promising derivatives for further development.
Computational Methods
Modern drug discovery efforts often employ computational techniques, including:
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Molecular docking to predict binding modes with potential targets
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Quantitative structure-activity relationship (QSAR) studies to correlate structural features with biological activity
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Molecular dynamics simulations to understand ligand-protein interactions
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In silico prediction of pharmacokinetic properties
These computational approaches facilitate efficient optimization of lead compounds and reduce the time and resources required for drug development.
Future Research Directions
Structural Modifications
Future research on [2-(Piperazin-1-yl)pyridin-3-yl]methanamine could focus on:
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Systematic modification of the piperazine ring to enhance selectivity for specific receptors
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Introduction of substituents on the pyridine ring to modulate physicochemical properties
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Derivatization of the methanamine group to improve pharmacokinetic profile
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Development of prodrug approaches to enhance bioavailability
These modifications could lead to derivatives with improved efficacy and reduced side effects.
Unexplored Biological Activities
Several potential applications warrant further investigation:
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Exploration of activity against resistant bacterial strains
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Investigation of neuroprotective effects in neurodegenerative disease models
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Evaluation of potential anti-inflammatory properties
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Assessment of possible antiviral activity
Comprehensive biological screening could uncover novel applications for this versatile scaffold.
Advanced Formulation Strategies
Development of effective delivery systems could enhance the therapeutic potential:
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Nanoparticle-based delivery to improve bioavailability
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Controlled-release formulations for optimal pharmacokinetics
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Targeted delivery approaches to enhance efficacy and reduce systemic side effects
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Combination therapies with established drugs to achieve synergistic effects
These advanced formulation strategies could overcome potential limitations and maximize therapeutic benefits.
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